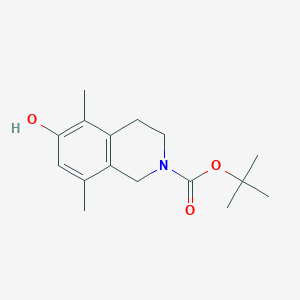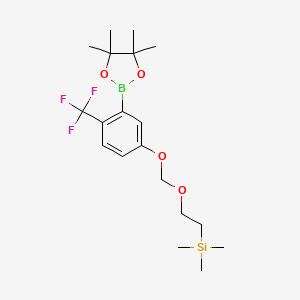
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane is a complex organosilicon compound It is characterized by the presence of a boronate ester group, a trifluoromethyl group, and a silane moiety
Méthodes De Préparation
The synthesis of Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the boronate ester: This can be achieved by reacting a phenol derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Attachment of the silane moiety: This is typically done through a hydrosilylation reaction, where a silane compound is added to an unsaturated bond in the presence of a catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The silane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Cross-coupling reactions: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. The trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silane moiety can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
Comparaison Avec Des Composés Similaires
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane can be compared with other similar compounds, such as:
Trimethylsilyl derivatives: These compounds also contain a silane moiety but may lack the boronate ester and trifluoromethyl groups.
Boronate esters: Compounds containing boronate ester groups are widely used in cross-coupling reactions but may not have the silane or trifluoromethyl groups.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group but may lack the boronate ester and silane moieties.
The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C19H30BF3O4Si |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H30BF3O4Si/c1-17(2)18(3,4)27-20(26-17)16-12-14(8-9-15(16)19(21,22)23)25-13-24-10-11-28(5,6)7/h8-9,12H,10-11,13H2,1-7H3 |
Clé InChI |
RPZFFUZCKFEPHC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOCC[Si](C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




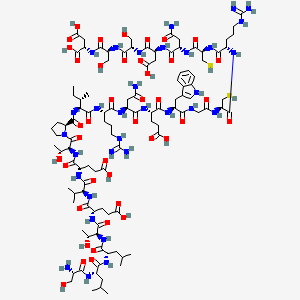
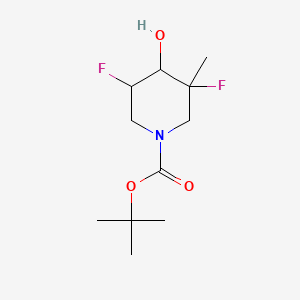



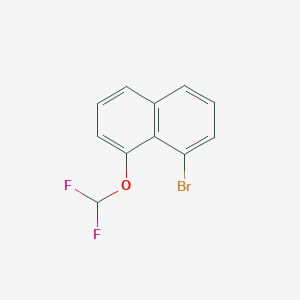
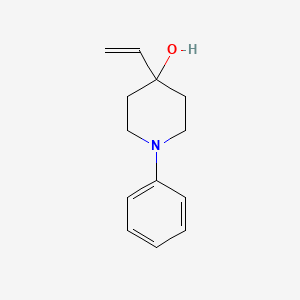
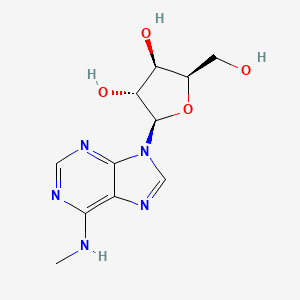
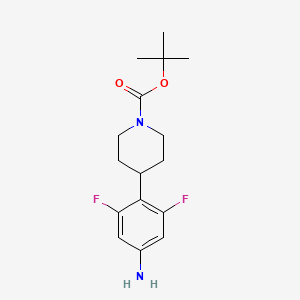
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
